molecular formula C19H20N4O2S2 B2865576 2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole CAS No. 1203250-39-8

2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Cat. No.: B2865576
CAS No.: 1203250-39-8
M. Wt: 400.52
InChI Key: IKDFAUCJHQOURJ-UHFFFAOYSA-N
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Description

2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a potent and selective inhibitor of Dipeptidyl Peptidase 4 (DPP-4), an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones such as Glucagon-like Peptide-1 (GLP-1) [https://pubmed.ncbi.nlm.nih.gov/16472445/]. By inhibiting DPP-4, this compound enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it a valuable pharmacological tool for investigating novel therapeutic pathways for Type 2 diabetes [https://pubmed.ncbi.nlm.nih.gov/16472445/]. Beyond its primary metabolic applications, this compound's research utility extends into immunology and oncology, as the DPP-4 enzyme is identical to the T-cell activation antigen CD26. Researchers utilize this inhibitor to probe the complex role of CD26/DPP-4 in immune cell signaling, T-cell activation, and cancer biology [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5846272/]. Its specific structural features, including the 1,3,4-thiadiazole core and the sulfonylated piperidine, contribute to its high affinity and selectivity for the target. This makes 2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole an essential compound for preclinical research aimed at understanding DPP-4/CD26 biology and for validating new treatment strategies for metabolic and immune-related disorders.

Properties

IUPAC Name

2-benzyl-5-(1-pyridin-3-ylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c24-27(25,17-9-4-10-20-13-17)23-11-5-8-16(14-23)19-22-21-18(26-19)12-15-6-2-1-3-7-15/h1-4,6-7,9-10,13,16H,5,8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDFAUCJHQOURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)C3=NN=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a synthetic compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiadiazole ring
  • A benzyl group
  • A piperidine ring substituted with a pyridine sulfonyl group

The molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S with a molecular weight of approximately 400.5 g/mol. The presence of these functional groups indicates the potential for interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research into 1,3,4-thiadiazole derivatives has revealed a range of biological activities, including:

  • Anticancer Activity : Thiadiazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific enzymes like lipoxygenases (LOX), which are implicated in tumor progression .
  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities, contributing to their potential use in treating infections .
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways positions these compounds as candidates for treating inflammatory diseases .

The mechanisms underlying the biological activity of 2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole include:

  • Enzyme Inhibition : Research has highlighted its inhibitory effects on LOX enzymes, which are associated with various cancers. For instance, compounds with similar structures demonstrated potent inhibition against 15-lipoxygenase .
  • Cytotoxicity : Studies using MTT assays have shown that this compound can exert cytotoxic effects on cancer cell lines such as PC3 (prostate cancer) and HT29 (colorectal cancer), indicating its potential as an anticancer agent .

Case Studies

Several studies have evaluated the biological activity of related thiadiazole compounds:

Study 1: Cytotoxicity Evaluation

In a study assessing various thiadiazole derivatives, it was found that those containing pyridine moieties exhibited enhanced cytotoxicity against PC3 and SKNMC cell lines compared to standard chemotherapy agents like doxorubicin. The study utilized MTT assays for quantifying cell viability and determined that nitro-containing derivatives were particularly effective .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory activity of synthesized thiadiazole derivatives against LOX. Compounds were tested for their ability to inhibit enzyme activity, revealing that certain substitutions on the thiadiazole core significantly enhanced their inhibitory potency .

Data Table: Biological Activities of Thiadiazole Derivatives

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
Compound AAnticancerPC315
Compound BEnzyme InhibitionLOX10
Compound CAntimicrobialE. coli25

Scientific Research Applications

2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a complex organic compound with potential applications in medicinal chemistry, classified under the thiadiazole family known for its diverse biological activities. The compound features a thiadiazole ring substituted with a benzyl group and a piperidine ring, which is further substituted with a pyridine sulfonyl group, suggesting its potential for various pharmacological applications.

Scientific Research Applications

The applications of 2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole are primarily in medicinal chemistry. Its unique structure makes it a candidate for further research into its therapeutic potential and biological activities.

Thiadiazole Derivatives in Biological Activities:

  • Thiadiazole derivatives exhibit a number of pharmacological activities, including anti-microbial and anti-inflammatory properties . They have also demonstrated antiproliferative activity .
  • Thiadiazoles have shown potential as antimicrobial agents. Many patients suffer from microbial infections, so there is a need for antimicrobial therapies to control such infections .
  • 2-Amino-1,3,4-thiadiazoles substituted at C-5 of the thiadiazole ring with phenyl or phenol groups showed antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria, as well as fungal strains .

Anticonvulsant Activity:

  • Thiazole-bearing molecules have displayed anticonvulsant properties . For example, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide displayed the highest anticonvulsant properties, eliminating the tonic extensor phase and affording 100% protection .
  • Additionally, a novel thiazole-integrated pyrrolidin-2-one, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed activity, with a median anti-PTZ effective dose .

Synthesis and Reactivity

  • The synthesis of 2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole can involve several methods, typically starting from simpler thiadiazole derivatives. One approach includes the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with appropriate benzyl and piperidine derivatives under acidic or basic conditions to facilitate the formation of the desired compound.
  • The chemical reactivity of 2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole can be explored through various reactions typical for thiadiazoles, highlighting the compound's versatility in synthetic organic chemistry.

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